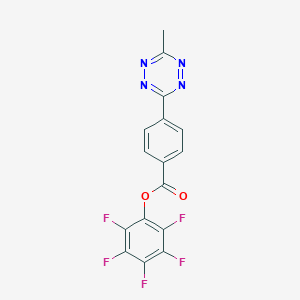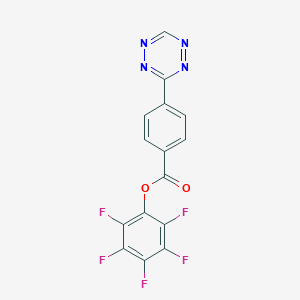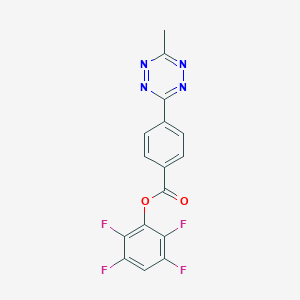
Me-Tz-PFP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its distinctive chemical structure, which contributes to its wide range of applications.
Métodos De Preparación
The synthesis of Me-Tz-PFP involves several steps, each requiring specific reaction conditions. The preparation methods can be broadly categorized into laboratory-scale synthetic routes and industrial production methods.
Synthetic Routes and Reaction Conditions:
Step 1: The initial step involves the preparation of the core structure through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Step 2: The intermediate compounds are then subjected to further functionalization using reagents such as halogenating agents and catalysts to introduce the desired functional groups.
Step 3: The final step involves purification and crystallization to obtain the pure this compound compound.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reactors and continuous flow processes to ensure high yield and purity.
- Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for the purification and quality control of the final product .
Análisis De Reacciones Químicas
Me-Tz-PFP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Types of Reactions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in this compound are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Aplicaciones Científicas De Investigación
Me-Tz-PFP has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry:
- Used as a catalyst in various organic synthesis reactions.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential therapeutic applications due to its biological activity.
- Studied for its effects on cell function and signaling pathways.
Medicine:
- Explored as a potential drug candidate for treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of advanced materials and chemicals.
- Applied in the development of new industrial processes and technologies.
Mecanismo De Acción
The mechanism of action of Me-Tz-PFP involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with enzymes and receptors involved in key biological processes.
Pathways Involved: The compound modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Effects on Cell Function: this compound influences cellular functions by altering gene expression and protein activity
Comparación Con Compuestos Similares
Pentafluorophenyl (PFP) Compounds: These compounds share the pentafluorophenyl moiety but differ in their overall structure and reactivity.
Carbazole Derivatives: Carbazole-based compounds have similar applications but differ in their chemical properties and synthesis methods
Uniqueness of Me-Tz-PFP:
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5N4O2/c1-6-22-24-15(25-23-6)7-2-4-8(5-3-7)16(26)27-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGHJNCVYLBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)








